tert-Butyl 4-(2-((3-nitropyridin-2-yl)oxy)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-nitropyridine-2-ol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can participate in various biochemical reactions, potentially affecting cellular pathways and processes. The piperidine ring may also play a role in the compound’s biological activity by interacting with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate is unique due to the presence of both a nitropyridine moiety and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H25N3O5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(21)19-10-6-13(7-11-19)8-12-24-15-14(20(22)23)5-4-9-18-15/h4-5,9,13H,6-8,10-12H2,1-3H3 |
InChI Key |
ADROGNSFHGTONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.